molecular formula C6H5F3N4O3 B8019460 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B8019460
M. Wt: 238.12 g/mol
InChI Key: LEDSOMYVQALJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C6H5F3N4O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the nitro group and the trifluoroethyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine
  • 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and trifluoroethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O3/c7-6(8,9)2-12-1-3(13(15)16)4(11-12)5(10)14/h1H,2H2,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSOMYVQALJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.